5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine, also known as NA-1, is a small molecule compound that has been studied for its potential therapeutic effects in various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine is not fully understood. However, it has been proposed that 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine may exert its neuroprotective effects through the inhibition of neuronal nitric oxide synthase (nNOS). nNOS is an enzyme that produces nitric oxide, which can lead to oxidative stress and neuronal damage. By inhibiting nNOS, 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine may reduce oxidative stress and protect neurons from damage.
Biochemical and Physiological Effects:
5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has been shown to have various biochemical and physiological effects in animal models. 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has been shown to reduce brain edema, decrease infarct volume, improve cerebral blood flow, and reduce inflammation in animal models of stroke. 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has also been shown to improve motor function, reduce inflammation, and promote axonal regeneration in animal models of spinal cord injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine is that it has been shown to be effective in various animal models of neurological disorders. 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has also been shown to have a good safety profile in preclinical studies. However, one limitation of 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine is that its mechanism of action is not fully understood, which may limit its clinical development.
Direcciones Futuras
There are several future directions for the study of 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine. One direction is to further investigate the mechanism of action of 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine, which may provide insights into its potential therapeutic effects. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine in patients with neurological disorders. Additionally, future studies may explore the potential of 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine in combination with other neuroprotective agents to enhance its therapeutic effects.
Métodos De Síntesis
5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine can be synthesized through a multi-step process involving the reaction of 3-nitro-1H-pyrazole with acetic anhydride, followed by the reaction of the resulting product with dibenzo[b,f]azepine. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to increase the yield and purity of 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine.
Aplicaciones Científicas De Investigación
5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has been studied for its potential therapeutic effects in various neurological disorders, including stroke, traumatic brain injury, and spinal cord injury. In preclinical studies, 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has been shown to reduce brain damage and improve functional outcomes in animal models of stroke and traumatic brain injury. 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has also been shown to improve motor function and reduce inflammation in animal models of spinal cord injury.
Propiedades
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-2-(3-nitropyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(13-21-12-11-18(20-21)23(25)26)22-16-7-3-1-5-14(16)9-10-15-6-2-4-8-17(15)22/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMJXLGAHQQGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CN4C=CC(=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5H-dibenzo[b,f]azepin-5-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.